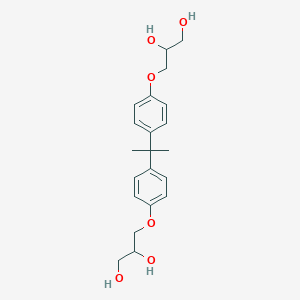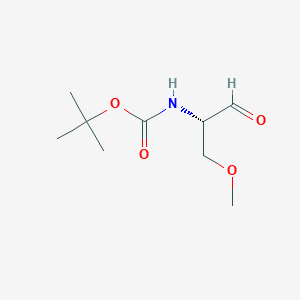
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate, also known as BOBC, is a carbamate compound that has shown promising results in various scientific research applications. BOBC is a chiral molecule that can exist in both R and S configurations, with the S configuration being the most commonly used in research.
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been widely used in scientific research for its ability to inhibit the activity of serine proteases, including thrombin, trypsin, and chymotrypsin. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to be a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition of the proteasome has potential therapeutic applications in cancer treatment.
Mecanismo De Acción
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate inhibits the activity of serine proteases and the proteasome by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in protease activity.
Efectos Bioquímicos Y Fisiológicos
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have anti-inflammatory effects in various in vitro and in vivo models. (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has also been shown to have anti-tumor effects in cancer cell lines and animal models. Additionally, (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in lab experiments is its high selectivity for serine proteases and the proteasome. This selectivity allows for more precise targeting of these enzymes, leading to more accurate results. However, one limitation of using (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate is its potential toxicity to cells and tissues at high concentrations.
Direcciones Futuras
For (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate research include exploring its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate in vivo and its potential side effects. Finally, the development of more efficient synthesis methods for (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate could lead to its wider use in scientific research.
Métodos De Síntesis
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate can be synthesized through a three-step procedure involving the reaction of tert-butyl chloroformate with methyl 3-hydroxypropanoate, followed by the reaction with methylamine. This reaction produces the (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate compound in high yields and purity.
Propiedades
Número CAS |
145296-43-1 |
|---|---|
Nombre del producto |
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)carbamate |
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Clave InChI |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(COC)C=O |
Sinónimos |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



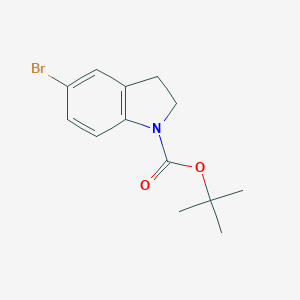
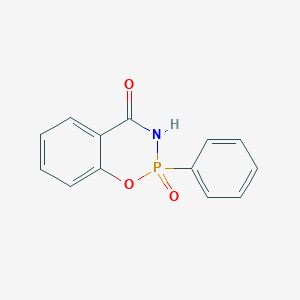
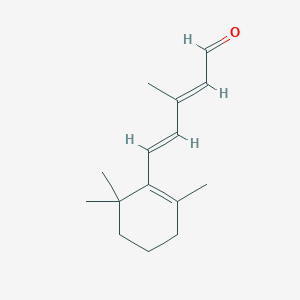
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
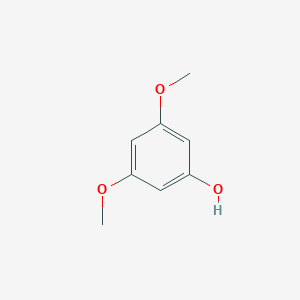
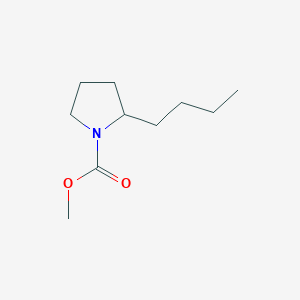
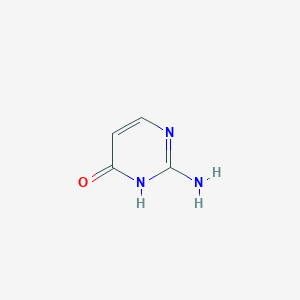
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
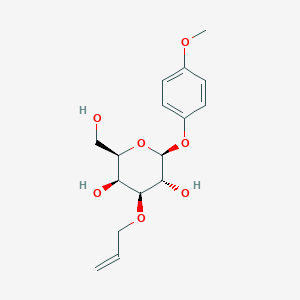
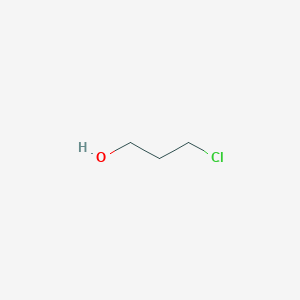
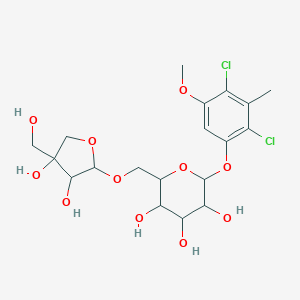
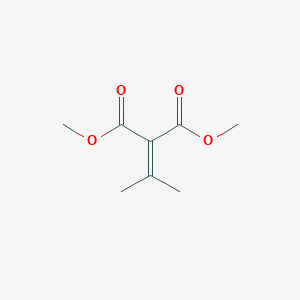
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
